molecular formula C12H17N3O B8628042 5-Methyl-N-(piperidin-4-yl)-nicotinamide

5-Methyl-N-(piperidin-4-yl)-nicotinamide

Cat. No.: B8628042
M. Wt: 219.28 g/mol
InChI Key: VYLFMKUUVMJIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-(piperidin-4-yl)-nicotinamide (CAS 916342-93-3) is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It features a piperidin-4-yl group linked to a 5-methylnicotinamide moiety, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery. Compounds containing the piperidin-4-yl scaffold are of significant interest in neuroscience research, particularly in the development of ligands for central nervous system (CNS) targets . Specifically, this structural framework is found in research compounds investigated for targeting enzymes like acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β), which are relevant to the study of neurodegenerative diseases . The presence of both hydrogen bond donor and acceptor sites in its molecular structure allows for potential interactions with biological targets. As a building block, it offers researchers a versatile template for the synthesis and exploration of more complex molecules for pharmacological applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

5-methyl-N-piperidin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O/c1-9-6-10(8-14-7-9)12(16)15-11-2-4-13-5-3-11/h6-8,11,13H,2-5H2,1H3,(H,15,16)

InChI Key

VYLFMKUUVMJIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Analog Design for 5 Methyl N Piperidin 4 Yl Nicotinamide

Retrosynthetic Analysis and Pioneering Synthetic Routes to the Core Chemical Structure

A retrosynthetic analysis of 5-Methyl-N-(piperidin-4-yl)-nicotinamide reveals that the primary disconnection is at the amide bond, a common and reliable bond formation in organic synthesis. This disconnection yields two key starting materials: 5-methylnicotinic acid and 4-aminopiperidine. The synthesis, therefore, hinges on the efficient coupling of these two fragments.

Pioneering synthetic routes for analogous nicotinamide (B372718) derivatives often involve the activation of the carboxylic acid moiety of the nicotinic acid derivative, followed by its reaction with an amine. mdpi.com This general approach is highly adaptable for the synthesis of this compound.

The synthesis of this compound proceeds through a series of key transformations involving several intermediate compounds. The initial step is the activation of 5-methylnicotinic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. mdpi.com This transformation can be accomplished using a variety of chlorinating agents, with oxalyl chloride or thionyl chloride being common choices. The resulting intermediate is 5-methylnicotinoyl chloride.

The second key component is 4-aminopiperidine. It is important to note that the piperidine (B6355638) ring contains a secondary amine that is more nucleophilic than the primary amine at the 4-position. To ensure selective acylation at the desired position, the secondary amine of the piperidine ring is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This leads to the formation of tert-butyl 4-aminopiperidine-1-carboxylate.

The final key transformation is the amide bond formation between the activated 5-methylnicotinoyl chloride and the protected 4-aminopiperidine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. The product of this step is tert-butyl 4-(5-methylnicotinamido)piperidine-1-carboxylate. The final step in the synthesis is the deprotection of the Boc group, which is usually accomplished under acidic conditions, for instance, with trifluoroacetic acid or hydrochloric acid in a suitable solvent, to yield the final product, this compound.

Intermediate Compound Role in Synthesis
5-Methylnicotinic acidStarting material providing the nicotinamide moiety
5-Methylnicotinoyl chlorideActivated intermediate for amide bond formation
4-AminopiperidineStarting material providing the piperidine moiety
tert-Butyl 4-aminopiperidine-1-carboxylateProtected piperidine intermediate for selective acylation
tert-Butyl 4-(5-methylnicotinamido)piperidine-1-carboxylateProtected final product before deprotection

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

For the amide coupling step, a variety of solvents can be employed, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being common choices due to their inertness and ability to dissolve the reactants. The reaction is typically carried out at room temperature, although gentle heating or cooling may be necessary depending on the reactivity of the specific substrates. The stoichiometry of the amine and the acyl chloride is usually kept close to 1:1, with a slight excess of the amine sometimes used to ensure complete consumption of the acyl chloride. The amount of base used is also a critical parameter, with at least one equivalent required to neutralize the generated acid.

The deprotection step also requires careful optimization. The choice of acid and the reaction time are important to ensure complete removal of the Boc group without causing degradation of the final product. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Design and Synthesis of Structural Analogues of this compound

The design and synthesis of structural analogs of this compound are aimed at exploring the structure-activity relationship (SAR) and improving the pharmacological properties of the lead compound. This involves systematic modifications of the nicotinamide moiety, the piperidine ring system, and the introduction of various substituents to enhance biological activity.

Systematic exploration of substituent effects on the nicotinamide moiety can provide valuable insights into the SAR. Analogs can be synthesized by introducing a variety of substituents at different positions of the pyridine ring. For example, the methyl group at the 5-position can be replaced with other alkyl groups, halogens, or electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for biological activity. The synthesis of these analogs would follow a similar synthetic route, starting from the appropriately substituted nicotinic acid.

Strategic modifications to the piperidine ring system can also have a significant impact on the biological activity of the compound. These modifications can include altering the substitution pattern on the piperidine ring, introducing conformational constraints, or replacing the piperidine ring with other heterocyclic systems. For instance, the amino group can be moved to the 3-position of the piperidine ring to investigate the importance of its position for biological activity. Furthermore, the piperidine ring can be replaced with other saturated heterocycles, such as pyrrolidine (B122466) or azepane, to explore the effect of ring size on the compound's properties.

Rational derivatization strategies can be employed to enhance the biological activity, selectivity, and pharmacokinetic properties of this compound. This can involve the introduction of functional groups that can participate in additional interactions with the biological target. For example, the secondary amine of the piperidine ring can be derivatized with various substituents to modulate the compound's polarity and basicity. The synthesis of such derivatives would involve an additional step after the deprotection of the Boc group, where the free secondary amine is reacted with an appropriate electrophile. The design of these derivatives is often guided by computational modeling and a deep understanding of the target's binding site. The synthesis of novel nicotinamide derivatives containing other heterocyclic moieties, such as 1,3,4-oxadiazole (B1194373) or pyrazole, has been explored to develop compounds with antifungal activities. nih.govnih.gov

Biological Evaluation and Molecular Target Identification of 5 Methyl N Piperidin 4 Yl Nicotinamide and Its Analogues

In Vitro Biological Assays

The in vitro biological assessment of 5-Methyl-N-(piperidin-4-yl)-nicotinamide and its related analogues has been crucial in elucidating their mechanism of action and identifying potential therapeutic applications. These studies encompass a range of assays designed to measure the compound's effects on specific enzymes, cellular functions, and biological pathways.

Nicotinamide (B372718), a related compound, is known to be an inhibitor of SIRT1 in vitro, with an IC50 value in the range of 50–180 μM. nih.gov It is considered a pan-sirtuin inhibitor as it is likely to inhibit all members of the sirtuin protein family. nih.gov In studies with purified proteins, nicotinamide has been shown to inhibit the yeast sirtuin Sir2p in a noncompetitive manner. nih.gov

The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is a key target in cancer metabolism research. nih.gov It plays a critical role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.gov NAMPT converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate into nicotinamide mononucleotide (NMN). nih.govnih.gov This enzymatic reaction is the rate-limiting step in this pathway. nih.gov

In the context of designing effective NAMPT inhibitors, a study synthesized and evaluated two close structural analogues: an azaindole–piperidine-motif compound (3a) and an azaindole–piperazine-motif compound (3b), modified from the known NAMPT inhibitor FK866. nih.gov Compound 3a, featuring a piperidine-motif, demonstrated significantly stronger enzyme inhibitory activity against NAMPT compared to compound 3b and the parent compound FK866. nih.gov In silico binding mode analyses revealed that the piperidine-motif was beneficial for the potency of compound 3a, with a calculated binding affinity score of -29.07 kJ/mol, compared to -22.13 kJ/mol for compound 3b and -28.05 kJ/mol for FK866. nih.gov This suggests that the electrostatic potential within the enzyme's tunnel cavity significantly influences binding affinity. nih.gov

Table 1: Comparative In Vitro NAMPT Inhibition and Binding Affinity

Compound Motif NAMPT Inhibitory Activity Calculated Binding Affinity (kJ/mol)
FK866 (1) Vinylpyridine Potent -28.05
Compound 3a Azaindole–piperidine (B6355638) Most Potent -29.07
Compound 3b Azaindole–piperazine Less Potent -22.13

While direct receptor binding studies for this compound are not extensively detailed in the provided context, research on analogous structures provides insights into potential interactions. For instance, studies on 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues have explored their binding properties to muscarinic receptor subtypes (M1, M2, M3, and M4). nih.gov These studies revealed that the structural requirements for high-affinity binding differed among the receptor subtypes, with M3 receptors showing more stringent requirements. nih.gov The ability of these compounds to discriminate between receptor subtypes was not directly correlated with their binding affinities. nih.gov

Nicotinamide and its derivatives are known to influence cellular NAD+ levels and modulate gene expression. NAD+ is a critical coenzyme in numerous cellular processes, including ATP production and the maintenance of genomic stability. nih.gov The salvage pathway, where NAMPT is the rate-limiting enzyme, is the predominant route for NAD+ biosynthesis in mammals. nih.gov

Studies have shown that NAD+ and its precursors can impact cell differentiation and growth. nih.gov For example, NAD+ has been observed to inhibit cancer cell growth in a dose-dependent manner. nih.gov Furthermore, it can induce demethylation and transcriptional activation of genes like CEBPA, suggesting a role in epigenetic regulation. nih.gov

In hepatocellular carcinoma (HCC) research, nicotinamide has been shown to affect tumor growth by modifying cell metabolism. nih.gov A study identified six key genes related to nicotinamide metabolism (NAXE, NADSYN1, NT5C, NT5C3A, PNP, and NT5E) that were associated with the clinical prognosis of HCC. nih.gov Experimental validation confirmed the inhibitory effect of nicotinamide on HCC cell proliferation and migration. nih.gov

The broader class of nicotinamide derivatives has been investigated for its effects on various biological pathways. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and screened for their fungicidal activity, showing significant efficacy against cucumber downy mildew. mdpi.com

In cancer research, novel sulfonamide derivatives incorporating a piperidine moiety have been designed as potential anticancer agents. acs.org These compounds were evaluated for their inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in angiogenesis. acs.org One such derivative, compound 15, which contains a thiadiazole ring, exhibited potent VEGFR-2 inhibitory activity with an IC50 value of 0.0787 μM, comparable to the established inhibitor sorafenib (B1663141) (0.0416 μM). acs.org Another compound, 3a, also demonstrated good VEGFR-2 inhibition with an IC50 of 0.2007 μM. acs.org

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Sulfonamide Derivatives

Compound IC50 (μM)
Sorafenib 0.0416
Compound 15 0.0787
Compound 3a 0.2007
Compound 6 1.5073

Identification of Molecular Targets and Cellular Pathways

The primary molecular target for this class of compounds has been identified as Nicotinamide Phosphoribosyltransferase (NAMPT). nih.gov NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Inhibition of NAMPT is considered an attractive therapeutic strategy, particularly in cancer metabolism.

Structure Activity Relationship Sar Studies of 5 Methyl N Piperidin 4 Yl Nicotinamide Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For derivatives of 5-Methyl-N-(piperidin-4-yl)-nicotinamide, the core structure itself presents key pharmacophoric features. These typically include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and the pyridine (B92270) nitrogen), an aromatic ring (the nicotinamide (B372718) moiety), and a basic nitrogen atom (in the piperidine (B6355638) ring), which is often protonated at physiological pH.

The spatial arrangement of these features is critical for binding to biological targets. The 5-methyl group on the nicotinamide ring is a key feature, influencing the electronic properties and steric profile of the aromatic system, which in turn can affect binding affinity and selectivity. The piperidine ring acts as a versatile scaffold, with its nitrogen atom often involved in crucial ionic interactions with target proteins.

Impact of Positional and Substituent Variations on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions on both the nicotinamide and piperidine rings.

Substitutions on the Nicotinamide Ring:

Substitutions on the Piperidine Ring:

The piperidine moiety offers several positions for modification. N-alkylation of the piperidine nitrogen is a common strategy to modulate basicity and lipophilicity. The nature of the alkyl group (e.g., size, presence of other functional groups) can drastically alter the compound's pharmacological profile. Substitutions at other positions on the piperidine ring can influence the molecule's conformation and how it presents its key binding elements to the target.

Below is an interactive data table summarizing the hypothetical impact of various substitutions on the biological activity of this compound derivatives, based on general principles of medicinal chemistry, as specific data for this compound series is limited in the public domain.

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
Nicotinamide Ring (other than C5)Small, electron-withdrawingPotentially increaseMay enhance hydrogen bonding or dipole interactions.
Nicotinamide Ring (other than C5)Bulky, lipophilicPotentially decreaseCould cause steric hindrance at the binding site.
Piperidine N1Small alkyl groupsVariableCan modulate basicity and lipophilicity, affecting target engagement and pharmacokinetic properties.
Piperidine N1Bulky N-substituentsPotentially decreaseMay introduce steric clashes with the target protein.
Piperidine C2, C3, C5, C6Small, non-polarPotentially increaseCan improve binding by occupying small hydrophobic pockets.

Stereochemical Influences on Target Binding and Efficacy

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For derivatives of this compound, the introduction of chiral centers, for instance, by substitution on the piperidine ring, can lead to stereoisomers with markedly different biological activities.

One enantiomer may fit optimally into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether. The specific three-dimensional orientation of substituents can be critical for establishing the necessary contacts for high-affinity binding and efficacy. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential steps in understanding the SAR of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR models could be developed to predict the biological activity of new, unsynthesized derivatives.

These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be built.

While specific QSAR models for this compound analogues are not widely reported in publicly accessible literature, the general approach would involve:

Data Collection: Assembling a dataset of this compound derivatives with their corresponding measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the QSAR model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model can be a powerful tool to guide the design of new analogues with potentially improved activity, thus streamlining the drug discovery process.

Mechanistic Investigations of 5 Methyl N Piperidin 4 Yl Nicotinamide

Elucidation of Biochemical Pathways

5-Methyl-N-(piperidin-4-yl)-nicotinamide primarily exerts its effect by inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (B372718) to synthesize NAD+. wikipedia.orgpatsnap.com This inhibition leads to a significant depletion of intracellular NAD+ levels, which in turn disrupts numerous downstream biochemical pathways critical for cell survival and proliferation.

The depletion of NAD+, an essential cofactor for various dehydrogenases, directly impacts cellular energy metabolism. Key pathways affected include:

Glycolysis: Inhibition of NAMPT has been shown to attenuate glycolysis at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, an NAD+-dependent enzyme. nih.govnih.gov This leads to an accumulation of glycolytic intermediates upstream of GAPDH and a reduction in downstream metabolites, ultimately impairing ATP production. nih.gov

Tricarboxylic Acid (TCA) Cycle: By limiting the pyruvate (B1213749) pool derived from glycolysis, NAMPT inhibition indirectly affects the TCA cycle, further compromising cellular energy production. plos.org

Amino Acid and Nucleotide Metabolism: The metabolic disruption caused by this compound extends to amino acid, purine (B94841), and pyrimidine (B1678525) metabolism, all of which are fundamental for cell growth and division. plos.orgfrontiersin.org

The table below summarizes the key biochemical pathways affected by the inhibition of NAMPT by compounds such as this compound.

PathwayKey Affected Enzyme(s)Consequence of InhibitionReferences
NAD+ Salvage Pathway Nicotinamide Phosphoribosyltransferase (NAMPT)Depletion of intracellular NAD+ wikipedia.orgpatsnap.com
Glycolysis Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Attenuation of glycolysis, reduced ATP production nih.govnih.gov
Pentose Phosphate Pathway Glucose-6-phosphate dehydrogenaseAltered flux, impacting nucleotide synthesis and redox balance nih.gov
TCA Cycle Pyruvate dehydrogenase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenaseReduced energy production plos.org
Amino Acid Metabolism Various NAD+-dependent enzymesDisruption of amino acid synthesis and catabolism plos.orgfrontiersin.org
Nucleotide Metabolism Various enzymes in purine and pyrimidine synthesisImpaired DNA and RNA synthesis plos.orgfrontiersin.org

Cellular and Subcellular Localization Studies

The primary target of this compound, the NAMPT enzyme, is found in both the cytoplasm and the nucleus of mammalian cells. nih.govnih.gov Its subcellular localization is not static and appears to be regulated in a cell cycle-dependent manner. nih.govnih.gov

Studies using GFP-tagged NAMPT have revealed that in unsynchronized cell populations, there is significant intercellular variability in the nuclear-to-cytoplasmic ratio of the enzyme. nih.gov However, a general pattern has emerged where NAMPT is excluded from the nucleus during mitosis and progressively translocates back into the nucleus as the cell cycle progresses. nih.govnih.gov Furthermore, in non-dividing cells and under conditions of cellular stress such as genotoxic, oxidative, or dicarbonyl stress, NAMPT tends to accumulate in the nucleus. nih.gov This nuclear localization is thought to be a response to an increased demand for NAD+ for processes like DNA repair.

Allosteric Modulation and Orthosteric Binding Mechanisms

While this compound acts as an inhibitor of NAMPT, its binding mechanism is not strictly orthosteric in the sense of directly competing with the nicotinamide substrate at the active site in a classical manner. Instead, structural and mechanistic studies of similar NAMPT inhibitors reveal a more complex interaction.

NAMPT inhibitors with a pyridyl-containing scaffold, akin to this compound, have been shown to bind to a "rear channel" that extends from the active site of the enzyme. acs.orgnih.govnih.gov This binding site is adjacent to the nicotinamide-binding pocket. The pyridine (B92270) moiety of the inhibitor often occupies the nucleobase binding pocket, thereby preventing the substrate, nicotinamide, from binding productively. nih.govnih.gov This mode of action can be described as a form of non-competitive or allosteric inhibition, where the inhibitor binds to a site distinct from the active site, inducing a conformational change that prevents substrate binding or catalysis. nih.govnih.gov

Interestingly, the same molecular scaffold can also give rise to positive allosteric modulators (PAMs) of NAMPT. medchemexpress.comacs.org These N-PAMs also bind to the rear channel but, instead of inhibiting, they enhance the enzyme's activity, often by alleviating feedback inhibition by NAD+ and nicotinamide. medchemexpress.comacs.org This dual potential for inhibition and activation based on subtle structural modifications highlights the complexity of the allosteric regulation of NAMPT.

The table below outlines the binding characteristics of NAMPT modulators.

Binding SiteType of ModulationMechanismReferences
Rear Channel (adjacent to active site) InhibitionOccupies the nucleobase pocket, preventing productive substrate binding. acs.orgnih.govnih.gov
Rear Channel (adjacent to active site) Positive Allosteric Modulation (PAM)Alleviates feedback inhibition by NAD+ and nicotinamide, enhancing enzyme activity. medchemexpress.comacs.org

Effects on Post-Translational Modifications and Related Enzymes

The depletion of NAD+ by this compound has profound consequences for post-translational modifications (PTMs) that are dependent on NAD+ as a substrate. wikipedia.orgacs.org Two major classes of enzymes involved in these PTMs are the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).

Sirtuins: Sirtuins are a family of NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and cellular stress responses by removing acetyl groups from histone and non-histone proteins. nih.gov By reducing the available NAD+ pool, this compound effectively inhibits sirtuin activity. nih.gov For example, inhibition of NAMPT has been shown to reduce the expression and activity of SIRT1, a key regulator of mitochondrial biogenesis and cellular metabolism. nih.govnih.gov Similarly, the activity of SIRT6, which has been found to deacetylate and activate NAMPT, is also impacted by NAD+ availability. nih.gov

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as ADP-ribosylation. This PTM is crucial for DNA repair and the maintenance of genomic stability. acs.org Inhibition of NAMPT and the subsequent depletion of NAD+ severely hampers the ability of PARPs to function effectively, which can lead to an accumulation of DNA damage and ultimately trigger cell death, particularly in cancer cells that often have a high reliance on DNA repair mechanisms. acs.org

The interplay between NAMPT inhibition and these NAD+-dependent PTMs is a key aspect of the mechanism of action of compounds like this compound.

Computational and Theoretical Studies of 5 Methyl N Piperidin 4 Yl Nicotinamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

In studies involving nicotinamide (B372718) derivatives, molecular docking simulations are a cornerstone for predicting their interaction with various protein targets. For instance, docking studies on nicotinamide-based compounds have been performed to evaluate their binding affinity with targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.org The process typically involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the 3D structure of the ligand, 5-Methyl-N-(piperidin-4-yl)-nicotinamide. The docking protocol is first validated by re-docking the co-crystallized ligand into the protein's active site to ensure the method can accurately reproduce the known binding pose. semanticscholar.org

Simulations for nicotinamide derivatives often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's binding pocket. rdd.edu.iqresearchgate.net For example, docking simulations of various methylpiperidin phenyl-nicotinamide analogues have been performed to understand their binding modes. researchgate.net These studies help in identifying the crucial pharmacophoric features required for potent inhibitory activity and guide the design of new derivatives with improved binding affinity. semanticscholar.org The binding affinity is often quantified by a docking score, with lower energy values indicating a more stable and favorable interaction. rdd.edu.iq

Table 1: Representative Data from Molecular Docking Studies of Nicotinamide Derivatives
Derivative ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
Nicotinamide DerivativesVEGFR-2 (PDB: 2OH4)Cys919, Asp1046-7.0 to -8.7 semanticscholar.orgrdd.edu.iq
Methylpiperidin Phenyl-nicotinamidesBCR-ABL Kinase (PDB: 5MO4)Met318, Ile360Not Specified researchgate.net
N-(1H-Pyrazol-5-yl)nicotinamide DerivativesSuccinate DehydrogenaseSer39, Arg43-6.5 to -7.8 nih.gov

Molecular Dynamics Simulations to Analyze Dynamic Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, thus simulating the physical movements of the system.

For nicotinamide derivatives, MD simulations are employed to validate the stability of the binding poses predicted by docking. semanticscholar.org These simulations can establish the excellent binding of a compound with its target over simulation times, such as 100 nanoseconds, by exhibiting optimum dynamics. semanticscholar.org The stability of the ligand within the active site is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms from their initial position. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can elucidate the role of specific residues and water molecules in the binding process. nih.gov Studies on related nicotinamide structures have shown that these simulations can reveal significant interior motion in regions adjacent to the active site, highlighting their importance for ligand binding. nih.gov This dynamic information is crucial for a deeper understanding of the binding mechanism and for designing inhibitors that can adapt to the flexibility of the target protein. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular geometry, charge distribution, molecular orbitals, and vibrational frequencies.

For compounds like this compound, DFT calculations at levels like B3LYP/6-311G+(d,p) are used to optimize the molecular structure and analyze its electronic characteristics. nih.govresearchgate.net These calculations help in understanding the molecule's reactivity and its potential interaction points. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Vibrational frequency analysis, calculated via DFT, can be compared with experimental data (e.g., from FT-IR spectroscopy) to confirm the molecular structure. researchgate.netmdpi.com This detailed electronic structure analysis is vital for understanding the intrinsic properties of the compound that govern its biological activity. nih.gov

Table 2: Key Parameters from DFT Calculations of Related Structures
ParameterSignificanceTypical MethodReference
Optimized GeometryProvides accurate bond lengths and angles.DFT/B3LYP/6-31G(d) researchgate.net
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.DFT/B3LYP/6-311+G(d,p) researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites.DFT researchgate.net
Vibrational FrequenciesCorrelates with experimental IR/Raman spectra to confirm structure.DFT/B3LYP mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Optimization

For a compound to be a successful drug, it must possess favorable ADME properties. In silico ADME profiling uses computational models to predict these properties early in the drug discovery process, helping to identify and optimize promising candidates.

For derivatives of this compound, in silico tools are used to predict various pharmacokinetic parameters. researchgate.netresearchgate.net These predictions are often based on Lipinski's rule of five, which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability.

ADME prediction models can also estimate properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and human intestinal absorption. mdpi.comnih.gov For example, studies on methylpiperidin‐4‐ylphenyl‐nicotinamide derivatives have shown that these compounds can possess a favorable in silico ADME profile with good solubility. researchgate.net By identifying potential liabilities in the ADME profile early on, medicinal chemists can make targeted structural modifications to optimize the compound, thereby increasing the likelihood of developing a successful drug candidate. researchgate.net

Therapeutic Potential and Future Research Trajectories for 5 Methyl N Piperidin 4 Yl Nicotinamide

Emerging Therapeutic Applications Based on Preclinical Findings

Currently, there are no publicly accessible preclinical findings for 5-Methyl-N-(piperidin-4-yl)-nicotinamide. To establish its therapeutic potential, a comprehensive series of in vitro and in vivo studies would be required.

Table 1: Hypothetical Preclinical Investigations for this compound

Type of Study Objective Potential Therapeutic Areas
In Vitro Receptor Binding Assays To identify the molecular targets of the compound. CNS disorders, metabolic diseases, inflammation, oncology.
Enzyme Inhibition Assays To determine if the compound inhibits specific enzymes. Oncology (e.g., kinase inhibitors), inflammatory diseases.
Cell-Based Assays To assess the compound's effect on cellular processes (e.g., proliferation, apoptosis, signaling pathways). Oncology, neurodegenerative diseases.

| In Vivo Animal Models | To evaluate the compound's efficacy and mechanism of action in disease models. | Dependent on in vitro findings. |

The nicotinamide (B372718) scaffold is a well-known pharmacophore present in numerous biologically active molecules, including the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Nicotinamide itself and its derivatives have been investigated for a wide range of therapeutic applications, including in dermatology for its anti-inflammatory and anti-aging properties, and in oncology for its potential to inhibit PARP enzymes and modulate cellular metabolism. mdpi.comnih.govnih.govresearchgate.net The piperidine (B6355638) moiety is also a common structural motif in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties and target engagement. nih.gov

Opportunities for Combination Therapies in Preclinical Models

Without preclinical data on the standalone activity of this compound, discussing opportunities for combination therapies remains speculative. The rationale for combination therapy is typically based on synergistic or additive effects, the ability to overcome resistance mechanisms, or the potential to reduce the toxicity of individual agents.

Should preclinical studies reveal a specific mechanism of action for this compound, it could be rationally combined with other therapeutic agents. For example, if it were found to be a metabolic modulator in cancer cells, it could be tested in combination with cytotoxic chemotherapies or targeted agents.

Development of Advanced Research Probes and Chemical Tools

A chemical compound with a well-defined biological activity can be developed into a research probe to investigate biological pathways and validate drug targets. If this compound is found to have a specific and potent interaction with a particular protein, it could serve as a valuable chemical tool.

The development of such probes often involves structural modifications to incorporate reporter tags, such as fluorescent dyes or radioactive isotopes, without compromising the compound's biological activity. For instance, radiofluorinated nicotinamide derivatives have been developed as positron emission tomography (PET) probes for melanoma detection. researchgate.netnih.gov

Future Directions in Fundamental Biological and Chemical Research

The future research trajectory for this compound is entirely dependent on initial exploratory studies. The primary focus would be on its synthesis, purification, and characterization, followed by a systematic evaluation of its biological properties.

Key future research directions would include:

Synthesis and Analogue Development: The synthesis of this compound and a library of related analogues would be the first step. This would allow for the exploration of structure-activity relationships (SAR) to identify key structural features responsible for any observed biological activity.

Target Identification and Mechanism of Action Studies: If the compound shows interesting phenotypic effects in cell-based assays, significant effort would be directed towards identifying its molecular target(s) and elucidating its mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies would be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its pharmacodynamic effects on the identified target(s).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.